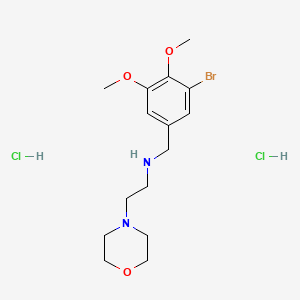![molecular formula C16H22N4OS B4625541 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)
2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide
Descripción general
Descripción
2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide is a compound that has been synthesized for various scientific investigations. It falls within the class of triazole derivatives, which are often explored for their potential in medicinal chemistry and other applications.
Synthesis Analysis
The synthesis of triazole derivatives like this compound typically involves multi-step reactions, often starting from simple precursors. For instance, Wang et al. (2010) described the synthesis of similar N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, highlighting the use of spectral data for structure confirmation (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. Xue et al. (2008) conducted a detailed study on a similar compound, revealing insights into its crystal structure and molecular dimensions (Xue et al., 2008).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, depending on their functional groups. Sharma et al. (2018) synthesized a related compound and provided insights into its potential anticancer activity through molecular docking analysis (Sharma et al., 2018).
Physical Properties Analysis
The physical properties like solubility, melting point, and crystalline nature can be determined using standard laboratory techniques. Karczmarzyk et al. (2012) discussed the crystallography of a related ethyl acetate derivative, which sheds light on the potential physical properties of similar triazole compounds (Karczmarzyk et al., 2012).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are crucial. For example, Panchal and Patel (2011) detailed the synthesis of similar triazole derivatives and their characterization, which provides insights into the chemical behavior of these compounds (Panchal & Patel, 2011).
Aplicaciones Científicas De Investigación
Insecticidal Applications
New heterocycles, including the class of compounds related to 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide, have been synthesized and evaluated for insecticidal activities. These compounds were tested against the cotton leafworm, Spodoptera littoralis, showing potential as insecticidal agents. The study highlights the versatility of such compounds in the development of new insecticides with specific action modes (Fadda et al., 2017).
Antimicrobial Effects
Derivatives of 1,2,4-triazole, which include structures similar to 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide, have shown a broad spectrum of biological activities. These compounds exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. The antimicrobial potential of these derivatives makes them interesting candidates for further research and development in combating microbial resistance (Salionov, 2015).
Anticancer Potential
A study on the synthesis, structure, and molecular docking analysis of related compounds demonstrated anticancer activity through in silico modeling, targeting the VEGFr receptor. These findings suggest the potential of triazole-thioacetamide derivatives in the development of new anticancer drugs, particularly against liver carcinoma (Sharma et al., 2018).
Antifungal and Plant Growth Regulating Activities
Novel triazole compounds containing the thioamide group have been synthesized and found to exhibit antifungal and plant growth-regulating activities. This research opens new avenues for the agricultural application of such compounds, including their use as fungicides and growth regulators (Liu et al., 2005).
Radiosynthesis and Herbicide Development
Research into the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, including compounds with structures akin to 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide, provides insights into their metabolism and action modes. This work is crucial for the development of more efficient and environmentally friendly herbicides (Latli & Casida, 1995).
Propiedades
IUPAC Name |
2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-5-20-12(4)18-19-16(20)22-10-15(21)17-14-9-7-6-8-13(14)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLPEDAPOCLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)
![methyl 2-({[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4625533.png)
![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)
![3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4625548.png)
![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)
![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)